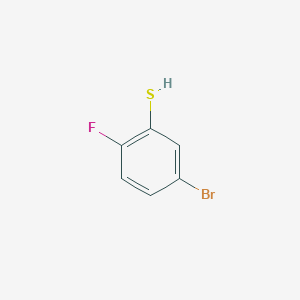

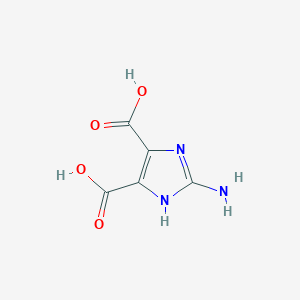

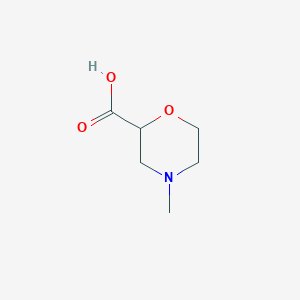

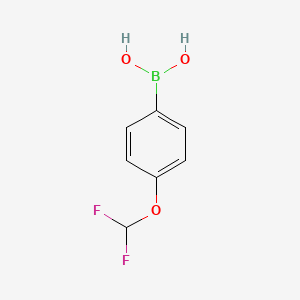

![molecular formula C14H8F4O2 B1322953 3-氟-4'-(三氟甲基)-[1,1'-联苯]-4-羧酸 CAS No. 845826-91-7](/img/structure/B1322953.png)

3-氟-4'-(三氟甲基)-[1,1'-联苯]-4-羧酸

描述

3-Fluoro-4-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, also known as 3-F-TBCA, is a trifluoromethyl-substituted fluoro-biphenyl carboxylic acid that is commonly used in scientific research. It has been used in a variety of applications, including in the synthesis of pharmaceuticals and other molecules, as a reagent in organic synthesis, and as a catalyst in various chemical reactions. 3-F-TBCA has also been studied for its biochemical and physiological effects, and for its potential applications in laboratory experiments.

科学研究应用

医药应用

三氟甲基是许多美国食品药品监督管理局批准的药物中常见的特征 . 它存在于表现出多种药理活性的化合物中 . 例如,氟西汀是一种用于治疗诸如惊恐障碍、贪食症和强迫症等疾病的抗抑郁药,它包含一个三氟甲基 .

潜在药物分子的合成

在过去的 20 年中,三氟甲基已掺入到潜在的药物分子中 . 这包括它们对各种疾病和疾病的合成和应用 .

3. 血凝因子 Xa 抑制剂 其中一种包含类似结构的化合物,1-[3-(氨甲基)苯基]-N-3-氟-2'-(甲磺酰基)-[1,1'-联苯]-4-基]-3-(三氟甲基)-1H-吡唑-5-甲酰胺 (DPC423),是一种高效、选择性且口服生物利用度高的血液凝血因子 Xa 抑制剂 .

化学合成中的构建块

含有三氟甲基的化合物,如 2-氟-4-(三氟甲基)苯甲酸,常被用作化学合成中的构建块 .

分子性质的研究

2-氟-4-(三氟甲基)苯甲酸的分子性质已使用分子轨道和经验方法进行了研究 .

电子应用

安全和危害

The safety data sheet for a similar compound, “3-Fluoro-4-trifluoromethyl-phenylboronic acid”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound could participate in transmetalation, a process where an organoboron compound transfers a formally nucleophilic organic group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound might participate, is a crucial process in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound’s stability could be influenced by factors such as pH and the presence of oxidizing or reducing agents.

属性

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(3-6-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWHWMITJFDUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630806 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845826-91-7 | |

| Record name | 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

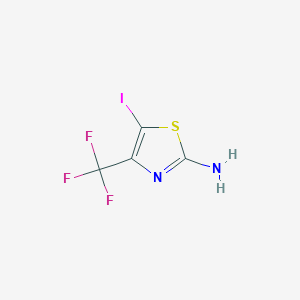

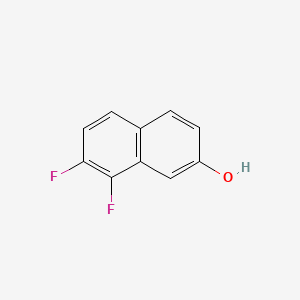

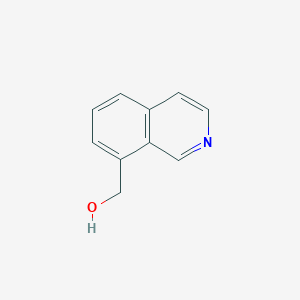

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)